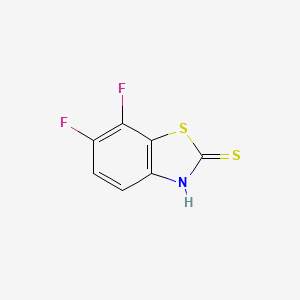

6,7-Difluoro-1,3-benzothiazole-2-thiol

Description

Structure

3D Structure

Properties

IUPAC Name |

6,7-difluoro-3H-1,3-benzothiazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2NS2/c8-3-1-2-4-6(5(3)9)12-7(11)10-4/h1-2H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPHFYKAODNCGCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC(=S)S2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2NS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6,7 Difluoro 1,3 Benzothiazole 2 Thiol and Its Derivatives

Established Synthetic Pathways for Benzothiazole-2-thiols

The formation of the benzothiazole-2-thiol scaffold is a well-documented area of organic synthesis, with several reliable methods available.

Cyclization Reactions involving 2-Aminobenzenethiols and Related Precursors

A cornerstone in the synthesis of benzothiazoles is the condensation reaction of 2-aminobenzenethiol with various carbonyl or cyano-containing compounds. nih.govmdpi.com This approach is widely employed due to its versatility and efficiency. mdpi.com The fundamental structure of benzothiazoles consists of a benzene (B151609) ring fused to a thiazole (B1198619) ring. mdpi.com

Numerous synthetic strategies have been developed for 2-substituted benzothiazoles utilizing 2-aminobenzenethiol and aldehydes with a variety of catalytic systems. mdpi.com These systems include ionic liquids, nanoparticles, acid catalysts, and metal catalysts. mdpi.com For instance, a copper-catalyzed condensation of 2-aminobenzenethiols with nitriles provides an efficient route to 2-substituted benzothiazoles. organic-chemistry.orgacs.org This method is compatible with a range of functional groups and generally produces excellent yields. organic-chemistry.orgacs.org

Another common method involves the reaction of 2-aminothiophenols with aromatic aldehydes. For example, benzothiazoles can be synthesized from the condensation of 2-aminobenzenethiol and aromatic aldehydes in refluxing toluene. mdpi.com Hydrogen peroxide mixed with hydrochloric acid has also been used as an effective catalyst for this condensation in ethanol (B145695) at room temperature. nih.govmdpi.com

The intramolecular cyclization of thioformanilides and ortho-halogenated analogs are alternative pathways to the benzothiazole (B30560) core. nih.govindexcopernicus.com Palladium-catalyzed intramolecular cyclization of o-bromophenylthioureas and o-bromophenylthioamides is another effective strategy. indexcopernicus.com

Approaches for Introducing the Thiol Group at Position 2

The introduction of a thiol group at the C2 position of the benzothiazole ring is a critical step in forming 2-mercaptobenzothiazoles. One of the most direct methods involves the reaction of 2-aminobenzenethiol with carbon disulfide. This reaction is a classic and widely used method for the synthesis of 2-mercaptobenzothiazole (B37678) and its derivatives.

Alternative thiocarbonylation agents can also be employed. For instance, tetramethylthiuram disulfide has been used in a catalyst-free cyclization with 2-aminobenzenethiols in an aqueous medium to produce benzothiazole-2-thiols in high yields. mdpi.com

Strategies for Regioselective Difluorination of the Benzene Ring

Introducing two fluorine atoms at specific positions on a benzene ring requires precise control over the reaction conditions and reagents. The unique properties of fluorinated aromatic compounds, such as increased metabolic stability and bioavailability, make them valuable in various applications. numberanalytics.com

Introduction of Fluorine Atoms via Electrophilic or Nucleophilic Fluorination

Fluorine can be introduced into aromatic rings through either electrophilic or nucleophilic fluorination reactions. numberanalytics.com

Electrophilic Fluorination involves the use of reagents that act as an "F+" source. wikipedia.org These agents react with electron-rich aromatic rings in an electrophilic aromatic substitution reaction. jove.com Common electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor® (F-TEDA-BF4). numberanalytics.comalfa-chemistry.com These N-F reagents are generally stable, selective, and safer to handle than elemental fluorine. wikipedia.orgalfa-chemistry.com The direct fluorination of benzene with fluorine gas is difficult to control and often results in poor yields of the desired monofluorinated product. jove.com

Nucleophilic Fluorination , conversely, utilizes a fluoride (B91410) ion (F-) source to displace a leaving group on the aromatic ring. numberanalytics.com This method is particularly effective for aromatic rings that are activated towards nucleophilic attack, often by the presence of electron-withdrawing groups. alfa-chemistry.com Common sources of fluoride for these reactions include potassium fluoride (KF), cesium fluoride (CsF), and tetrabutylammonium (B224687) fluoride (TBAF). numberanalytics.com

| Fluorination Method | Reagent Type | Common Reagents |

| Electrophilic | "F+" source | Selectfluor®, N-Fluorobenzenesulfonimide (NFSI) |

| Nucleophilic | "F-" source | Potassium Fluoride (KF), Cesium Fluoride (CsF) |

Pre-functionalization of Benzene Rings for Difluoro Substitution

Achieving the desired 6,7-difluoro substitution pattern often necessitates starting with a pre-functionalized benzene derivative. This strategy allows for more controlled and regioselective introduction of the fluorine atoms.

A common approach is to start with an aniline (B41778) derivative that already contains the desired fluorine substitution pattern. For example, 3,4-difluoroaniline (B56902) can serve as a key precursor. The synthesis of 3,4-difluoroaniline can be achieved through the nitration of 1,2-difluorobenzene, followed by the reduction of the resulting 3,4-difluoronitrobenzene. google.com

Another strategy involves the difluoroalkylation of anilines using photoinduced methods. acs.orgnih.gov These methods can provide access to a wide range of difluoroalkyl anilines under mild, transition-metal-free conditions. acs.orgnih.gov For instance, an organophotocatalytic system using Eosin Y can promote the difluoroalkylation of electron-rich anilines. acs.orgnih.gov

Direct and Convergent Syntheses of 6,7-Difluoro-1,3-benzothiazole-2-thiol

The direct synthesis of this compound typically follows a convergent approach, where the difluorinated precursor is cyclized to form the final product. A plausible and efficient synthetic route starts with a difluorinated aniline.

A key intermediate for this synthesis is 2-amino-3,4-difluorobenzenethiol (B153153). This compound can be synthesized from 3,4-difluoroaniline. The amino group of 3,4-difluoroaniline can direct the introduction of a thiol group at the ortho position.

Once 2-amino-3,4-difluorobenzenethiol is obtained, it can be cyclized using carbon disulfide to form this compound. This reaction is a well-established method for forming the 2-mercaptobenzothiazole core structure.

The following table outlines a potential synthetic pathway:

| Step | Starting Material | Reagent(s) | Product |

| 1 | 1,2-Difluorobenzene | Nitric Acid, Sulfuric Acid | 3,4-Difluoronitrobenzene |

| 2 | 3,4-Difluoronitrobenzene | Reducing Agent (e.g., H2/Pd-C) | 3,4-Difluoroaniline |

| 3 | 3,4-Difluoroaniline | Thiolation Reagents | 2-Amino-3,4-difluorobenzenethiol |

| 4 | 2-Amino-3,4-difluorobenzenethiol | Carbon Disulfide (CS2) | This compound |

This multi-step synthesis allows for the controlled construction of the target molecule, ensuring the correct placement of the fluorine and thiol functional groups.

One-Pot Cyclization Methods Incorporating Difluoro Precursors

The synthesis of this compound can be efficiently achieved through one-pot cyclization reactions starting from readily available difluorinated precursors. A primary and industrially scalable approach involves the reaction of 3,4-difluoroaniline with carbon disulfide in the presence of a suitable base and sulfur. This method, a variation of the classic benzothiazole synthesis, leverages the nucleophilicity of the aniline nitrogen and the electrophilicity of carbon disulfide to construct the thiazole ring in a single operational step.

The reaction mechanism initiates with the nucleophilic attack of the amino group of 3,4-difluoroaniline on carbon disulfide, forming a dithiocarbamic acid intermediate. In the presence of a base, this intermediate is deprotonated, and subsequent intramolecular cyclization is facilitated by the elimination of a water molecule. The presence of elemental sulfur in the reaction mixture often aids in the oxidative cyclization process, leading to the desired 2-thiol product. The choice of solvent and base is critical for optimizing the reaction conditions and maximizing the yield of the target compound.

| Precursor | Reagents | Conditions | Product | Yield (%) |

| 3,4-Difluoroaniline | CS₂, Sulfur, Base (e.g., NaOH) | High Temperature, Polar Solvent | This compound | Good to Excellent |

Tandem Reactions for Benzothiazole Ring Formation and Fluorination

While the direct use of difluorinated precursors is a common strategy, tandem reactions that combine the formation of the benzothiazole ring with a fluorination step represent an elegant and atom-economical approach. One such conceptual pathway involves the cyclization of a non-fluorinated or partially fluorinated precursor, followed by a late-stage fluorination of the benzothiazole core.

For instance, a tandem reaction could be envisioned starting from a suitable aniline derivative that undergoes cyclization to form a benzothiazole intermediate. This intermediate could then be subjected to electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atoms at the 6 and 7 positions. The success of such a tandem process hinges on the careful selection of reaction conditions to ensure compatibility between the cyclization and fluorination steps and to control the regioselectivity of the fluorination. While specific examples of this tandem approach for this compound are not extensively reported, the principles of tandem reactions in heterocyclic synthesis suggest its feasibility. lookchem.com

Synthesis of Structural Analogs and Advanced Derivatives of this compound

The versatility of the this compound scaffold allows for extensive chemical modifications to generate a diverse library of derivatives with tailored properties.

Functionalization at the Thiol Group (e.g., thioethers, disulfides)

The thiol group at the 2-position of the benzothiazole ring is a highly reactive handle for further functionalization.

Thioethers: S-alkylation of this compound with various alkylating agents, such as alkyl halides or tosylates, in the presence of a base, readily affords the corresponding thioether derivatives. This reaction is typically straightforward and high-yielding, providing access to a wide range of analogs with varying steric and electronic properties at the sulfur atom.

Disulfides: Oxidative coupling of two molecules of this compound leads to the formation of the corresponding disulfide. This transformation can be achieved using a variety of mild oxidizing agents, including hydrogen peroxide, iodine, or air in the presence of a suitable catalyst. The resulting disulfide can serve as a stable precursor that can be readily cleaved back to the thiol under reducing conditions. The synthesis of di(4,5,6,7-tetrafluorobenzothiazol-2-yl) disulfide has been reported, highlighting the feasibility of this reaction for polyfluorinated benzothiazoles. researchgate.net

| Derivative Type | General Reaction | Reagents |

| Thioethers | S-Alkylation | Alkyl halide, Base (e.g., K₂CO₃) |

| Disulfides | Oxidative Coupling | Oxidizing agent (e.g., H₂O₂, I₂) |

Substitution and Modification of the Benzothiazole Ring System

The fluorine atoms on the benzene ring of this compound are susceptible to nucleophilic aromatic substitution (SNAr), offering a pathway for further diversification of the core structure. The electron-withdrawing nature of the fused thiazole ring activates the fluorine atoms towards displacement by various nucleophiles.

Reactions with nucleophiles such as amines, alkoxides, and thiolates can lead to the selective replacement of one or both fluorine atoms, depending on the reaction conditions and the nature of the nucleophile. For instance, studies on 6,7-difluoroquinoxalines have demonstrated that reactions with different nucleophiles can result in either mono- or di-substitution of the fluorine atoms. bohrium.com This suggests that similar reactivity can be expected for the 6,7-difluorobenzothiazole system, allowing for the introduction of a wide array of functional groups onto the benzene portion of the molecule.

Hybridization with Other Heterocyclic Scaffolds

To explore novel chemical space and potentially enhance biological activity, the this compound scaffold can be hybridized with other heterocyclic systems. This can be achieved by utilizing the functional groups on the benzothiazole core to construct new fused or linked ring systems.

For example, the thiol group can be used as a nucleophile in condensation reactions with electrophilic partners containing another heterocyclic moiety. Alternatively, the fluorine atoms can be displaced by nucleophiles that are part of another heterocyclic ring, leading to the formation of complex, multi-heterocyclic architectures. The synthesis of fused heterocycles from benzothiazole precursors is a well-established strategy in organic synthesis, and these methods can be adapted to the 6,7-difluoro analog.

Green Chemistry Approaches and Sustainable Synthesis Protocols

In line with the growing emphasis on sustainable chemical manufacturing, green chemistry principles are increasingly being applied to the synthesis of benzothiazole derivatives. These approaches aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous solvents, and employing energy-efficient methods.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. The synthesis of various benzothiazole derivatives has been successfully achieved using microwave-assisted one-pot procedures. ias.ac.inscielo.br This technology can be readily applied to the synthesis of this compound and its derivatives, offering a more sustainable and efficient alternative to traditional synthetic routes.

Solvent-Free Synthesis: Conducting reactions in the absence of a solvent, or in the presence of a recyclable, non-toxic solvent, is a key principle of green chemistry. Solvent-free or solid-state reactions for the synthesis of benzothiazoles have been reported, often in conjunction with microwave irradiation. These methods not only reduce the environmental burden associated with solvent use and disposal but can also simplify product isolation and purification.

| Green Chemistry Approach | Advantages |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, cleaner reactions. scielo.br |

| Solvent-Free Synthesis | Reduced waste, simplified work-up, lower environmental impact. |

Catalyst-Free and Transition-Metal-Free Synthetic Routes

The development of synthetic routes that avoid the use of metal catalysts is a significant goal in green chemistry, as it prevents product contamination with residual metals and reduces the costs associated with catalysts. For the synthesis of benzothiazole-2-thiols, several catalyst-free and transition-metal-free methodologies have been developed for the broader class of these compounds, which are applicable in principle to the synthesis of the 6,7-difluoro derivative.

One prominent transition-metal-free approach involves the tandem reaction of o-haloanilines with carbon disulfide. organic-chemistry.orgnih.gov This method typically utilizes a strong organic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to promote the reaction. The proposed mechanism involves an initial nucleophilic attack of the aniline on carbon disulfide, followed by an intramolecular SNAr cyclization to form the benzothiazole ring. organic-chemistry.org This strategy has been shown to be effective for a variety of substituted o-haloanilines, tolerating both electron-donating and electron-withdrawing groups. organic-chemistry.org For the synthesis of this compound, the starting material would likely be a 2-halo-3,4-difluoroaniline.

Another notable catalyst-free method is the cyclization of 2-aminothiophenols with a sulfur source. While the classical synthesis involves the direct reaction with carbon disulfide, which can require harsh conditions, newer methods utilize alternative reagents. For example, the reaction of 2-aminothiophenols with tetramethylthiuram disulfide (TMTD) in water provides an environmentally benign, metal-free, and ligand-free route to benzothiazole-2-thiols. This approach offers excellent yields and short reaction times for a range of substituted derivatives.

The table below summarizes representative findings for these catalyst-free and transition-metal-free synthetic routes for benzothiazole-2-thiol derivatives. It is important to note that while these methods are established for the general class of compounds, specific application and yield data for the 6,7-difluoro derivative are not detailed in the surveyed literature.

Table 1: Catalyst-Free and Transition-Metal-Free Synthesis of Benzothiazole-2-Thiol Derivatives Specific data for the 6,7-Difluoro derivative is extrapolated based on general methodologies, as explicit examples were not found in the cited literature.

| Starting Material (Example) | Reagents | Solvent | Conditions | Product (Example) | Yield (%) |

| 2-Iodoaniline | CS₂, DBU | Toluene | 80 °C | 1,3-Benzothiazole-2-thiol (B7764131) | Good |

| 2-Aminothiophenol (B119425) | Tetramethylthiuram disulfide (TMTD) | Water | Heating | 1,3-Benzothiazole-2-thiol | Excellent |

| 2-Bromo-4-methylaniline | CS₂, DBU | Toluene | 80 °C | 5-Methyl-1,3-benzothiazole-2-thiol | 89% |

| 4-Chloro-2-iodoaniline | CS₂, DBU | Toluene | 80 °C | 5-Chloro-1,3-benzothiazole-2-thiol | 85% |

Solvent-Free and Microwave-Assisted Syntheses

Solvent-free reactions, often facilitated by microwave irradiation, represent a significant advancement in green synthetic chemistry. These techniques reduce waste, often lower energy consumption, and can dramatically decrease reaction times from hours to minutes. ias.ac.inscielo.br

Microwave-assisted organic synthesis (MAOS) has been successfully applied to the production of various benzothiazole derivatives. ias.ac.inscielo.brresearchgate.net A common approach is the condensation of a 2-aminothiophenol with a carbonyl compound, such as an aldehyde or a carboxylic acid. ias.ac.in For instance, the reaction of 2-aminothiophenol with various aldehydes can be carried out under solvent-free conditions using a solid support like zeolite or simply by mixing the neat reactants and exposing them to microwave irradiation. tsijournals.com This method is known for its high efficiency and the ease of product isolation.

The synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and carboxylic acids or their derivatives (like benzoyl chlorides) can also be performed under solvent-free conditions, sometimes with microwave assistance to accelerate the reaction. researchgate.net These reactions proceed via an initial acylation of the amino group, followed by intramolecular cyclization and dehydration to yield the benzothiazole ring.

The following table outlines research findings for solvent-free and microwave-assisted syntheses of related benzothiazole compounds.

Table 2: Solvent-Free and Microwave-Assisted Synthesis of Benzothiazole Derivatives Data is based on general methodologies for related structures due to the absence of specific literature for the 6,7-Difluoro derivative.

| Starting Materials (Example) | Conditions | Catalyst/Support | Product (Example) | Yield (%) | Time |

| 2-Aminothiophenol, Benzaldehyde | Microwave Irradiation | PIFA (promoter) | 2-Phenyl-1,3-benzothiazole | 94% | 2-4 min |

| 2-Aminothiophenol, Benzoic Acid | Microwave Irradiation (Solvent-Free) | I₂ | 2-Phenyl-1,3-benzothiazole | Excellent | 10 min |

| 2-Mercaptobenzothiazole, Hydrazine Hydrate | Microwave Irradiation (Solvent-Free) | NaY Zeolite | 2-Hydrazinyl-1,3-benzothiazole | High | 7 min |

| 2-Aminothiophenol, Aromatic Aldehydes | Microwave Irradiation | None (in Ethanol) | 2-Aryl-1,3-benzothiazoles | 85-95% | 3-5 min |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

The first step in most computational studies is geometry optimization, where the molecule's lowest energy structure is determined. For benzothiazole (B30560) derivatives, methods like DFT with the B3LYP functional and basis sets such as 6-31+G(d,p) or 6-311++G(d,p) are commonly used to find the most stable three-dimensional arrangement of atoms. scirp.orgnbu.edu.sadoi.org

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO is the region from which an electron is most likely to be donated, while the LUMO is the region most likely to accept an electron. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity and kinetic stability. scirp.org A smaller gap suggests the molecule is more reactive and less stable, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

For benzothiazole derivatives, the HOMO-LUMO gap is influenced by substituents on the ring system. Electron-withdrawing groups, such as the two fluorine atoms in 6,7-Difluoro-1,3-benzothiazole-2-thiol, are known to lower the energy levels of both the HOMO and LUMO. nih.govsemanticscholar.org This effect can lead to a smaller energy gap, potentially increasing the molecule's reactivity compared to its non-fluorinated counterpart. mdpi.com Studies on various substituted benzothiazoles have shown ΔE values typically ranging from 4.46 to 4.73 eV, with strongly electron-withdrawing groups like -CF₃ leading to the smallest gaps. mdpi.com

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Compound with -NO2 group (Comp3) | -6.18 | -3.35 | 2.83 | nih.govresearchgate.net |

| Compound with two -CF3 groups (Compound 4) | -6.75 | -2.29 | 4.46 | mdpi.com |

| Unsubstituted Phenyl-aminobenzothiazole (Compound 5) | -5.83 | -1.10 | 4.73 | mdpi.com |

Molecular Electrostatic Potential (MEP): An MEP surface map provides a visual representation of the charge distribution on a molecule. mdpi.com It uses a color scale where red indicates electron-rich (negative potential) regions, which are susceptible to electrophilic attack, and blue indicates electron-deficient (positive potential) regions, prone to nucleophilic attack. nih.govresearchgate.net For benzothiazole-2-thiol derivatives, MEP analysis typically shows negative potential around the nitrogen and sulfur atoms of the thiazole (B1198619) ring, identifying them as key sites for interaction with electrophiles. scirp.orgnih.gov The hydrogen atom of the thiol group would exhibit a positive potential, making it a site for nucleophilic interaction or hydrogen bonding. scirp.org

Computational methods are highly effective at predicting spectroscopic data, which can aid in the structural confirmation of newly synthesized compounds.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts. mdpi.com Theoretical predictions of ¹H and ¹³C NMR spectra for benzothiazole derivatives have shown good agreement with experimental values. mdpi.comnih.gov For this compound, predicting the ¹⁹F NMR chemical shifts would be particularly valuable. Computational studies on other fluorinated aromatic compounds have demonstrated that DFT methods can predict ¹⁹F shifts with high accuracy, often with a maximum deviation of only a few ppm, which is sufficient to distinguish between different fluorine environments in a molecule. researchgate.netnih.govresearchgate.net

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic vibrational frequencies, researchers can assign the observed spectral bands to specific molecular motions, such as stretching, bending, and torsional modes. mdpi.comnih.gov For benzothiazole derivatives, characteristic vibrational bands include C-H stretching, C=N stretching of the thiazole ring, and C-S stretching. nbu.edu.sa For the title compound, specific frequencies corresponding to C-F stretching would also be predicted. Calculated frequencies are often scaled by a factor (e.g., 0.961) to correct for anharmonicity and limitations in the theoretical model, leading to better agreement with experimental data. nih.gov

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated (Scaled) Frequency (cm⁻¹) | Assignment | Reference |

|---|---|---|---|---|

| C-CF3 stretch | 1382 | - | Stretching | mdpi.com |

| C-F stretch | 1119 | - | Stretching | mdpi.com |

| C-OCH3 stretch | 1279 | - | Stretching | mdpi.com |

| O-CH3 stretch | 1059 | - | Stretching | mdpi.com |

2-Mercaptobenzothiazoles, including this compound, can exist in two tautomeric forms: the thiol form, which has an S-H bond, and the thione form, which has a C=S double bond and an N-H bond. Computational chemistry is instrumental in determining the relative stability of these tautomers. nih.govgrafiati.comresearchgate.net

Studies on the parent 2-mercaptobenzothiazole (B37678) and related triazole-thiones consistently show that the thione form is energetically more stable than the thiol form in the gas phase. nih.govzsmu.edu.ua DFT calculations can precisely quantify the energy difference between the two forms (ΔE_taut) and the activation energy (Ea) required for the proton transfer from sulfur to nitrogen. These calculations reveal that the thione form is typically the predominant species. zsmu.edu.ua The presence of electron-withdrawing fluorine atoms on the benzene (B151609) ring is unlikely to reverse this preference but may subtly influence the energy difference between the tautomers.

Quantum chemical calculations can map the entire potential energy surface of a chemical reaction, providing a detailed understanding of the reaction mechanism. This involves identifying all reactants, products, intermediates, and, crucially, the transition states that connect them. By calculating the energy of the transition state, the activation energy barrier for a reaction can be determined, allowing for predictions of reaction feasibility and kinetics.

For benzothiazole-2-thiol, computational studies have been used to analyze reaction pathways such as S-arylation and other nucleophilic substitutions. mdpi.com These studies can reveal whether a reaction proceeds through a stepwise or concerted mechanism and can explain the regioselectivity of the reaction. mdpi.com For a potential reaction involving this compound, transition state calculations would elucidate how the fluorine substituents influence the reaction barriers and intermediates compared to the non-fluorinated analogue.

Molecular Dynamics (MD) Simulations

While quantum mechanics is ideal for studying the electronic properties of single molecules, molecular dynamics (MD) simulations are used to explore the physical movements and interactions of atoms and molecules over time. MD is particularly useful for studying larger systems, such as a molecule's interaction with a solvent or a biological macromolecule. nih.govbiointerfaceresearch.com

MD simulations can provide insights into the conformational flexibility of a molecule. For a relatively rigid structure like this compound, the primary flexibility would involve the rotation around the C-S bond of the thiol group. Conformational analysis can also be performed using quantum mechanical potential energy surface scans, where the energy is calculated as a specific dihedral angle is systematically rotated. mdpi.com For related benzothiazole derivatives, such scans have been used to identify the most stable conformers by rotating the bond between the benzothiazole ring and a substituent group. mdpi.com These studies typically find that planar or near-planar conformations are the most energetically favorable. mdpi.com An MD simulation would further reveal how this conformational preference is influenced by the surrounding environment, such as solvent molecules or a binding site, over a period of time. nih.gov

Solvent Effects on Molecular Properties

The intrinsic molecular properties of this compound can be significantly influenced by its surrounding solvent environment. Computational chemistry provides powerful tools to simulate and predict these effects. Solvation models, such as the Polarizable Continuum Model (PCM), are commonly employed to approximate the bulk electrostatic effects of a solvent on a solute molecule. These models can be used to calculate changes in molecular geometry, electronic structure, and spectroscopic properties as a function of solvent polarity.

For this compound, it is anticipated that increasing solvent polarity would lead to a notable stabilization of its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This stabilization arises from the favorable dipole-dipole interactions between the polar solvent molecules and the solute. A hypothetical representation of this trend is presented in the table below, illustrating the calculated HOMO-LUMO energy gap in different solvents. A smaller energy gap generally implies higher chemical reactivity.

| Solvent | Dielectric Constant (ε) | Calculated HOMO Energy (eV) | Calculated LUMO Energy (eV) | Calculated HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| Gas Phase | 1.0 | -6.50 | -1.80 | 4.70 |

| Toluene | 2.4 | -6.55 | -1.88 | 4.67 |

| Acetone | 20.7 | -6.68 | -2.05 | 4.63 |

| Ethanol (B145695) | 24.6 | -6.72 | -2.10 | 4.62 |

| Water | 80.1 | -6.85 | -2.25 | 4.60 |

Furthermore, solvent polarity is expected to influence the tautomeric equilibrium between the thiol and thione forms of this compound. Polar solvents are likely to stabilize the more polar thione tautomer to a greater extent than the thiol form, thereby shifting the equilibrium towards the thione.

Structure-Activity/Property Relationship (SAR/SPR) Modeling

The introduction of two fluorine atoms at the 6 and 7 positions of the 1,3-benzothiazole-2-thiol (B7764131) scaffold induces significant alterations in its electronic and steric properties. Fluorine is the most electronegative element, and its presence results in a strong inductive electron-withdrawing effect (-I effect). nih.gov This effect deactivates the aromatic ring towards electrophilic substitution and can influence the acidity of the thiol group. nih.gov

Computational methods, such as Density Functional Theory (DFT), can be used to quantify these effects. By calculating molecular electrostatic potential (MEP) maps, one can visualize the electron distribution within the molecule. For this compound, the MEP map would likely show a region of high positive potential (electron deficiency) on the benzene ring, particularly near the fluorine atoms, and a region of high negative potential (electron richness) around the sulfur and nitrogen atoms of the thiazole ring.

The steric effects of difluorination can be assessed by calculating various molecular descriptors. The van der Waals radius of fluorine (1.47 Å) is larger than that of hydrogen (1.20 Å), leading to increased steric bulk on one side of the benzene ring. nih.gov This can influence how the molecule interacts with biological targets or other molecules. The table below presents a hypothetical comparison of key electronic and steric descriptors for the parent compound and its difluorinated analog.

| Compound | Calculated Dipole Moment (Debye) | Calculated Molecular Volume (ų) | Calculated Surface Area (Ų) |

|---|---|---|---|

| 1,3-Benzothiazole-2-thiol | 3.20 | 150.5 | 180.2 |

| This compound | 4.50 | 160.8 | 195.6 |

QSAR and QSPR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. For a series of substituted benzothiazole-2-thiols, a QSAR model could be developed to predict their activity against a particular biological target.

The development of a robust QSAR model for derivatives of this compound would involve the calculation of a wide range of molecular descriptors. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).

A hypothetical QSAR equation for a series of benzothiazole derivatives might take the following form:

log(1/IC50) = β0 + β1(logP) + β2(LUMO) + β3(Molecular Weight)

In this equation, IC50 is the concentration of the compound required to inhibit a biological process by 50%, logP is the logarithm of the octanol-water partition coefficient (a measure of hydrophobicity), and LUMO is the energy of the Lowest Unoccupied Molecular Orbital. The coefficients (β) are determined through statistical regression analysis. Such models can guide the design of new, more potent analogs by predicting their activity before synthesis. mdpi.comresearchgate.net

Ligand-Protein Interaction Modeling and Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. wjarr.com This method is instrumental in understanding the molecular basis of ligand-protein interactions and can be used to screen virtual libraries of compounds for potential binders.

For this compound, molecular docking studies could be performed to investigate its binding to a specific protein target. The process involves preparing the 3D structures of both the ligand and the protein and then using a docking algorithm to explore possible binding modes. The results are typically scored based on the predicted binding affinity.

The difluoro substitution pattern of this compound could play a crucial role in its interaction with a protein. The fluorine atoms can participate in hydrogen bonding with suitable donor groups on the protein. acs.org Furthermore, the electron-withdrawing nature of the fluorine atoms can influence the strength of π-π stacking interactions between the benzothiazole ring and aromatic amino acid residues in the binding site. nih.gov

The following table provides a hypothetical summary of a molecular docking study of this compound with a protein target, highlighting key interactions.

| Protein Residue | Interaction Type | Distance (Å) |

|---|---|---|

| TYR 85 | π-π Stacking | 3.8 |

| LEU 120 | Hydrophobic | 4.2 |

| SER 122 | Hydrogen Bond (with F at C6) | 2.9 |

| ASN 150 | Hydrogen Bond (with Thiol S) | 3.1 |

These computational models provide valuable insights into the chemical behavior and potential biological interactions of this compound, guiding further experimental investigation.

Reactivity and Reaction Mechanisms of 6,7 Difluoro 1,3 Benzothiazole 2 Thiol

Thiol-Thione Tautomerism and its Influence on Reactivity

Like its parent compound, 6,7-difluoro-1,3-benzothiazole-2-thiol is capable of existing in two tautomeric forms: the thiol form and the thione form. This equilibrium is a critical determinant of the molecule's reactivity, as the two forms present different reactive sites. The thiol form possesses a nucleophilic sulfur atom, while the thione form has a nucleophilic nitrogen atom and a thiocarbonyl group.

For the parent 2-mercaptobenzothiazole (B37678), extensive experimental and theoretical studies have concluded that the thione tautomer is the more stable and dominant form in the solid state, in the vapor phase, and in solution. researchgate.netresearchgate.net Spectroscopic analyses and X-ray crystallography have confirmed the presence of a C=S double bond and an N-H bond, which is characteristic of the thione structure. researchgate.net Theoretical calculations further support this, indicating that the thione form is energetically more favorable than the thiol form. researchgate.net

Table 1: Predominant Tautomeric Form of 2-Mercaptobenzothiazole Analogs

| Compound | Predominant Form | Method of Determination |

| 2-Mercaptobenzothiazole | Thione | X-ray Crystallography, Spectroscopy, Theoretical Calculations researchgate.net |

| This compound | Thione (Predicted) | Extrapolation from parent compound |

The tautomeric equilibrium influences the molecule's reactivity. The presence of a small amount of the thiol tautomer in equilibrium, or the deprotonation of the N-H bond of the thione form under basic conditions, generates a thiolate anion. This ambident nucleophile, with electron density on both sulfur and nitrogen, is key to the reactions at the exocyclic sulfur atom.

Nucleophilic Reactions at the Thiol Group

The sulfur atom of the thiol/thiolate form of this compound is a potent nucleophile, readily participating in a variety of substitution reactions. These reactions typically proceed via the highly nucleophilic thiolate anion generated in the presence of a base.

Alkylation and acylation are common reactions for 2-mercaptobenzothiazole and its derivatives, yielding S-substituted products. nih.gov These reactions are typically carried out by treating the benzothiazole-2-thiol with an alkyl or acyl halide in the presence of a base, such as sodium bicarbonate or triethylamine. mdpi.comnih.gov The base deprotonates the thiol (or the N-H of the thione), forming the thiolate anion, which then attacks the electrophilic carbon of the alkylating or acylating agent.

For this compound, similar reactivity is expected. The strong electron-withdrawing nature of the fluorine atoms would increase the acidity of the N-H proton, facilitating the formation of the thiolate anion. However, the fluorine atoms might also slightly decrease the nucleophilicity of the resulting anion through inductive effects. Nevertheless, the sulfur atom is expected to be the primary site of attack due to its greater softness and nucleophilicity compared to the nitrogen atom in most cases. researchgate.net

Table 2: Representative Nucleophilic Substitution Reactions

| Reaction Type | Reagent Example | Product Type |

| S-Alkylation | Benzyl bromide nih.gov | 2-(Benzylthio)-1,3-benzothiazole |

| S-Acylation | Aryloxyacetyl chloride nih.gov | S-Acyl-2-mercaptobenzothiazole |

| Michael Addition | α,β-Unsaturated esters researchgate.net | S-Adduct |

The thiol group is readily oxidized to form a disulfide. The oxidation of 2-mercaptobenzothiazole yields 2,2'-dithiobis(benzothiazole) (B116540) (MBTS), a commercially important rubber accelerator. rsc.org This transformation can be achieved using various oxidizing agents. Conversely, the disulfide bond can be cleaved by reducing agents to regenerate the thiol.

The formation of thioethers from this compound can be achieved through nucleophilic substitution reactions as described in the alkylation section (5.2.1). For instance, reaction with alkyl halides or other electrophiles bearing a leaving group results in the formation of a C-S bond, yielding the corresponding thioether. nih.gov The synthesis of various 2-thioether-benzothiazoles has been accomplished via nucleophilic substitution of a suitable substrate with the benzothiazole (B30560) thiol. nih.gov

Electrophilic Aromatic Substitution on the Difluorobenzothiazole Ring

The benzene (B151609) portion of the benzothiazole ring system can undergo electrophilic aromatic substitution (EAS). wikipedia.orgmasterorganicchemistry.com The outcome of such reactions is determined by the directing and activating/deactivating effects of the substituents already present on the ring: the fused thiazole (B1198619) moiety and the two fluorine atoms.

The fused thiazole ring itself deactivates the benzene ring towards electrophilic attack. For the parent MBT, substitution tends to occur at the C4 and C6 positions (para and ortho to the ring nitrogen).

In this compound, the two fluorine atoms at C6 and C7 will strongly influence both the reactivity and the regioselectivity of any EAS reaction.

Reactivity: Fluorine atoms are strongly deactivating due to their powerful inductive electron-withdrawing effect (-I effect). researchgate.netlibretexts.org This effect significantly reduces the electron density of the aromatic ring, making it much less susceptible to attack by electrophiles compared to unsubstituted benzothiazole-2-thiol. researchgate.net Therefore, forcing conditions would likely be required for EAS reactions.

Regioselectivity: Fluorine is an ortho, para-director due to its ability to donate a lone pair of electrons via resonance (+R effect), which helps to stabilize the cationic intermediate (arenium ion) formed during the attack at these positions. libretexts.org In the case of this compound, the available positions for substitution are C4 and C5.

The C6-fluoro atom will direct ortho (to C5) and para (to C3a - not a substitutable position).

The C7-fluoro atom will direct ortho (to C6 - already substituted) and para (to C4).

Considering these effects, electrophilic attack is most likely to occur at the C4 position. The C4 position is para to the C7-fluorine, allowing for resonance stabilization from this fluorine atom. Furthermore, studies on the nitration of the analogous 6,7-difluoro-3-methyl-1H-indazole system show that substitution occurs exclusively at the C5 position, which is electronically equivalent to the C4 position in the benzothiazole system (para to the C7-F and meta to the C6-F). researchgate.net Attack at C5 is less favored as it is ortho to one fluorine (C6) and meta to the other (C7), receiving less resonance stabilization.

Table 3: Predicted Outcome of Electrophilic Aromatic Substitution on this compound

| Position of Attack | Directing Effect of C6-F | Directing Effect of C7-F | Overall Predicted Outcome |

| C4 | meta | para | Favored |

| C5 | ortho | meta | Disfavored |

Metal-Catalyzed Transformations and Cross-Coupling Reactions

There is a lack of specific studies detailing the metal-catalyzed transformations and cross-coupling reactions of this compound. Generally, the thiol group in benzothiazole-2-thiols can participate in various metal-catalyzed reactions, such as S-alkylation, S-arylation, and cross-coupling reactions. The fluorine substituents at the 6 and 7 positions would likely impact the nucleophilicity of the thiol group and the electronic properties of the benzothiazole ring system, which could influence catalyst selection and reaction conditions. However, no specific examples, catalysts, or reaction conditions have been reported for this particular difluorinated compound.

Photochemical and Electrochemical Reactivity

The photochemical and electrochemical behavior of this compound has not been specifically documented. For related benzothiazole derivatives, photochemical studies have often focused on processes such as photodegradation or the generation of reactive species. The presence of two fluorine atoms could alter the absorption spectrum and the photostability of the molecule. Similarly, electrochemical studies on related thiols have explored their oxidation and reduction potentials. The electron-withdrawing fluorine atoms in this compound would be expected to affect its redox properties, but no experimental data is available to quantify these effects.

Radical Reactions involving Difluorobenzothiazole-2-thiol Scaffolds

Information on radical reactions specifically involving the this compound scaffold is not present in the surveyed literature. The thiol group in similar molecules can be a source of thiyl radicals under certain conditions, which can then participate in various radical-mediated transformations. The stability and reactivity of such a radical would be influenced by the difluoro substitution on the aromatic ring. However, no studies have been found that explore the generation or subsequent reactions of a 6,7-difluorobenzothiazole-2-thiyl radical.

Molecular Interactions and Biological Targets Pre Clinical, in Vitro Research Focus

Interaction with Biomolecules (e.g., proteins, DNA) in vitro

The benzothiazole-2-thiol structure, characterized by its reactive thiol group, is a key determinant of its interaction with biomolecules. Studies suggest that this functional group is critical for the covalent binding and potential haptenation to proteins. researchgate.net

In silico docking studies on various benzothiazole (B30560) derivatives have been performed to elucidate their binding to protein active sites. For instance, certain derivatives have been shown to bind effectively to the active site of the Pseudomonas aeruginosa quorum sensing LasR system. nih.gov These studies indicate that the benzothiazole moiety itself establishes strong binding interactions within protein pockets, including Pi-sulfur interactions, which stabilize the ligand-target complex. nih.gov

The thiol group of 2-mercaptobenzothiazole (B37678) (MBT) and its oxidized disulfide form, 2,2'-dithiobis(benzothiazole) (B116540) (MBTS), can interact with cysteine residues on proteins. Spectrophotometry and mass spectrometry experiments have demonstrated that MBTS can be reduced by the Cys34 residue of bovine serum albumin, leading to the formation of a mixed disulfide bond. researchgate.net This suggests a potential mechanism for protein haptenation, where the compound covalently binds to protein sulfhydryl groups. researchgate.net

The 2-mercaptobenzothiazole class of compounds has been reported to act as mechanism-based inhibitors for several enzymes. nih.gov These include acyl coenzyme A cholesterol acyltransferase, monoamine oxidase, heat shock protein 90 (Hsp90), and c-Jun N-terminal kinases. nih.gov The specific inhibitory activity and potency are highly dependent on the substitution pattern on the benzothiazole ring system. researchgate.netnih.gov For example, studies on Hsp90 inhibitors revealed that a substituent at the 7'-position of the benzothiazole moiety was essential for activity. nih.gov Similarly, the inhibition of bacterial enzymes is a proposed mechanism for the antimicrobial effects of this class of compounds. nih.gov

Cellular Response Pathways (Focus on in vitro cellular mechanisms, excluding clinical data)

In vitro studies using various cell lines have shown that derivatives of benzothiazole-2-thiol can trigger specific cellular response pathways, leading to the modulation of key cellular processes.

Several novel derivatives of benzothiazole have been found to induce apoptosis in human cancer cell lines. nih.govnih.gov The effectiveness of many chemotherapeutic agents is linked to their ability to initiate programmed cell death. nih.gov

PI3K/AKT Pathway: One novel benzothiazole derivative, PB11, was observed to be highly cytotoxic to human glioblastoma (U87) and cervix cancer (HeLa) cells, inducing classical apoptotic symptoms such as DNA fragmentation and nuclear condensation. This effect was linked to the modulation of the PI3K/AKT signaling pathway. nih.gov

Caspase Activation: Another derivative, XC-591, was shown to induce apoptosis by inhibiting its target protein RhoGDI, which in turn activated caspase-3, a key executioner enzyme in the apoptotic cascade. researchgate.net

Concentration-Dependent Effects: Studies on the derivative designated as compound 7e demonstrated that it concentration-dependently induced apoptosis in HepG2 human liver cancer cells. researchgate.net

A primary focus of in vitro research on benzothiazole-2-thiol derivatives has been their anti-proliferative activity against a wide spectrum of human cancer cell lines. This research indicates that modifications to the core structure can yield compounds with potent inhibitory effects on cancer cell growth.

For example, a series of pyridinyl-2-amine linked benzothiazole-2-thiol compounds exhibited potent and broad-spectrum anti-proliferative activities. nih.gov One compound in this series, 7e, displayed particularly strong activity against SKRB-3 (breast cancer), SW620 (colon cancer), A549 (lung cancer), and HepG2 (liver cancer) cell lines, with IC₅₀ values in the nanomolar range. nih.govresearchgate.net Another derivative, B7, was found to significantly inhibit the proliferation of A431 (epidermoid carcinoma), A549, and H1299 (non-small cell lung cancer) cells. nih.gov

| Compound | Cell Line | Cancer Type | IC₅₀ (nM) | Source |

|---|---|---|---|---|

| 7e | SKRB-3 | Breast Cancer | 1.2 | nih.gov |

| 7e | SW620 | Colon Cancer | 4.3 | nih.gov |

| 7e | A549 | Lung Cancer | 44 | nih.gov |

| 7e | HepG2 | Liver Cancer | 48 | nih.gov |

| 7i | A431 | Epidermoid Cancer | 20 | researchgate.net |

The benzothiazole scaffold is associated with a diverse range of biological activities demonstrated in various in vitro models. nih.govresearchgate.net

Anticancer Activity: As detailed previously, numerous derivatives exhibit potent cytotoxic and anti-proliferative effects against a panel of human cancer cell lines, including those of the colon, cervix, liver, breast, and lung. nih.govresearchgate.net The mechanism often involves the induction of apoptosis. nih.gov

Antimicrobial Activity: Benzothiazole-2-thiol derivatives have shown notable in vitro activity against both Gram-positive and Gram-negative bacteria. scispace.com Structure-activity relationship studies highlight that substitutions at the 6-position of the benzothiazole ring are crucial for antibacterial potency. scispace.com For instance, a derivative with a 6-CF₃ group (compound 2e) was a potent inhibitor of Staphylococcus aureus, while a 6-NO₂ substituted analogue (compound 2l) was active against Escherichia coli. scispace.com Beyond direct growth inhibition, some derivatives act as quorum sensing inhibitors in bacteria like Pseudomonas aeruginosa, which can prevent biofilm formation without being bactericidal. nih.gov

| Compound | Substituent (Position 6) | Microorganism | MIC (μg/mL) | Source |

|---|---|---|---|---|

| 2e | -CF₃ | Staphylococcus aureus | 3.12 | scispace.com |

| 2l | -NO₂ | Staphylococcus aureus | 12.5 | scispace.com |

| 2l | -NO₂ | Escherichia coli | 25 | scispace.com |

Anti-inflammatory Activity: Certain benzothiazole derivatives have demonstrated anti-inflammatory properties in cellular models. Compound B7, for example, was shown to significantly lower the levels of the pro-inflammatory cytokines IL-6 and TNF-α in mouse monocyte macrophages (RAW264.7). nih.gov This suggests an ability to modulate inflammatory responses at a cellular level. nih.govresearchgate.net

Antioxidant Activity: The antioxidant potential of the benzothiazole scaffold has been investigated through various in vitro assays. researchgate.net The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is commonly used to evaluate the ability of these compounds to neutralize free radicals. niscair.res.in Studies on a series of benzothiazol-2-yl-hydrazone derivatives revealed that compounds bearing methoxy (B1213986) groups showed promising antioxidant activity, in some cases more potent than the standard, ascorbic acid. niscair.res.in This activity points to the potential of the molecular framework to mitigate oxidative stress. researchgate.netmdpi.com

Advanced Applications in Materials Science and Chemical Sensing

Fluorescent Probes and Optical Devices

The benzothiazole (B30560) core is a key component in the design of various fluorophores. chim.it Its derivatives are widely utilized in the creation of fluorescent probes for biomarkers, sensing devices, and cellular imaging, owing to their favorable photophysical properties and photostability. mdpi.com

The synthesis of fluorescent molecules based on the benzothiazole scaffold typically involves strategic chemical modifications to tune their optical properties. chim.it A common approach is the creation of donor-π-acceptor (D-π-A) systems, where the benzothiazole unit acts as the electron acceptor. nih.gov By attaching various electron-donating groups, the intramolecular charge transfer (ICT) characteristics can be modulated, which in turn affects the absorption and emission wavelengths of the fluorophore. nih.govresearchgate.net

The synthesis of the core benzothiazole structure can be achieved through methods like the condensation of ortho-phenylenediamine derivatives with appropriate reagents. mdpi.com For thiol-containing benzothiazoles, reactions often start from precursors like 2-aminobenzenethiol. mdpi.com The 6,7-difluoro substitution on the benzothiazole ring is crucial as it enhances the electron-accepting properties of the core, which is beneficial for creating probes with large Stokes shifts and high sensitivity. researchgate.net Further functionalization at the thiol group allows for the attachment of recognition moieties for specific analytes or linkers for incorporation into larger molecular systems. nih.gov The versatility of these synthetic pathways allows for the creation of a diverse library of fluorophores tailored for specific applications. chim.it

Benzothiazole-based fluorescent probes have demonstrated significant utility in the detection of various chemical species. researchgate.net Their sensing mechanism often relies on the interaction between the analyte and the fluorophore, leading to a measurable change in fluorescence intensity or wavelength. This can occur through processes like photoinduced electron transfer (PET), ICT, or analyte-triggered chemical reactions. researchgate.netnih.gov

For instance, derivatives of benzothiazole have been engineered as chemodosimeters for the selective detection of thiophenols. researchgate.net In one design, a "turn-on" fluorescence response is achieved when the target thiol cleaves a dinitrophenyl ether group from a non-fluorescent benzothiazole derivative, releasing a highly fluorescent 2-(2-hydroxyphenyl)benzothiazole (B1206157) molecule through an excited-state intramolecular proton transfer (ESIPT) process. researchgate.net The benzothiazole moiety has also been incorporated into systems designed to inhibit bacterial quorum sensing, a form of cell-to-cell communication, highlighting its role in recognizing biologically relevant small molecules. nih.govrsc.org The high electron affinity of the fluorinated benzothiazole core can enhance the sensitivity and selectivity of such probes.

The favorable photophysical properties and photostability of benzothiazole derivatives make them excellent candidates for bioimaging applications. mdpi.com Probes designed from this scaffold have been successfully used for live cell fluorescence imaging. mdpi.com The ability to tune the emission color by modifying the molecular structure allows for the development of probes for specific cellular compartments or for multiplexed imaging.

For example, hybrid molecules combining benzothiadiazole and coumarin (B35378) have been developed for plasma membrane staining, with the cellular selectivity being adjustable through molecular design. mdpi.com The development of "click-on" fluorogenic dyes based on the benzothiazole structure represents another innovative approach. In this strategy, a non-fluorescent benzothiazole containing an alkyne group reacts with an azide-tagged biomolecule in a "click" reaction, forming a fluorescent triazole adduct that allows for specific labeling and visualization of non-protein molecules within cells. nih.gov The inherent properties of the 6,7-difluoro-1,3-benzothiazole-2-thiol core could be leveraged to create probes with enhanced brightness and photostability for advanced cellular imaging.

Organic Electronic Materials

Benzothiazole and its derivatives, particularly 2,1,3-benzothiadiazole, are recognized as important acceptor units in the construction of organic electronic materials. researchgate.net Their strong electron-withdrawing nature is instrumental in improving the electronic properties of materials used in devices like organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. mdpi.comnih.govresearchgate.net

The versatility of organic semiconductor materials (OSMs) based on the benzothiazole core has led to their widespread investigation for various electronic devices. nih.govmdpi.com The ability to tune their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels through chemical modification is a key advantage for optimizing device performance. nih.gov

In the context of solar cells and OFETs, benzothiazole derivatives are used to create D-A polymers and small molecules that exhibit efficient charge separation and transport. mdpi.commdpi.com For example, the combination of a benzothiazole acceptor with a furan (B31954) donor unit has been shown to produce materials with absorption profiles well-suited for the solar spectrum, making them promising for OFET applications. mdpi.com Similarly, in OLEDs, benzothiazole-containing compounds can function as efficient emitters or host materials. By carefully designing the molecular structure, emission colors ranging across the visible spectrum can be achieved. researchgate.net The incorporation of the this compound moiety could further lower the LUMO level, potentially improving electron injection and transport in these devices.

The performance of benzothiazole derivatives in organic electronics is intrinsically linked to their photophysical properties and charge transfer characteristics. nih.gov These molecules often exhibit strong intramolecular charge transfer from an electron-donating part of the molecule to the electron-accepting benzothiazole core upon photoexcitation. nih.govresearchgate.net This ICT character is crucial for their function in optoelectronic devices. researchgate.net

Key photophysical parameters of benzothiazole-based fluorophores are detailed in the table below. The Stokes shift, which is the difference between the absorption and emission maxima, is often large in these D-A systems due to significant changes in the dipole moment between the ground and excited states. researchgate.netrsc.org The fluorescence quantum yield (FQY) and fluorescence lifetime (τ) are also critical metrics that determine the efficiency of light emission. nih.gov Studies have shown that modifying the donor group attached to the benzothiazole core can significantly alter these properties. nih.gov Furthermore, the charge transport properties can be investigated by calculating parameters such as ionization potential, electron affinity, and reorganization energies, which provide insight into the efficiency of charge carrier mobility in the solid state. nih.govmdpi.com

Table 1: Photophysical Properties of Benzothiazole-based D-A Dyes This table presents data for various benzothiazole derivatives to illustrate the typical range of their photophysical properties. Data is for dyes in chloroform.

| Compound Derivative | Donor Group | λabs (nm) | λem (nm) | Stokes Shift (cm⁻¹) | FQY | τ (ns) |

| 1 | N,N-dimethylamine | 436 | 468 | 1684 | 0.94 | 1.83 |

| 2 | Pyrrolidine | 444 | 477 | 1656 | 0.95 | 1.82 |

| 3 | Morpholine | 425 | 459 | 1851 | 0.93 | 1.76 |

| 4 | N,N-diphenylamine | 487 | 585 | 3037 | 0.40 | 1.70 |

| 5 | Carbazole | 436 | 545 | 4719 | 0.17 | 1.70 |

Data sourced from a study on benzothiazole-BF₂ core derivatives. nih.gov

Dyes and Pigments

The benzothiazole and related benzothiadiazole structures are fundamental components in the design of fluorescent dyes and pigments. rsc.orgnih.govmdpi.com The inherent aromaticity and electron-rich nature of this heterocyclic system provide a robust scaffold for creating chromophores.

The development of novel chromophores often involves modifying a core structure to fine-tune its absorption and emission wavelengths. The substitution of hydrogen atoms with fluorine is a key strategy in this field. Research on fluorinated benzothiadiazole-based fluorophores demonstrates that fluorination can modulate the charge transfer processes within the molecule. rsc.orgresearchgate.net This modulation allows for the systematic tuning of emission colors across the visible spectrum, from blue to red. researchgate.net

The two fluorine atoms in this compound act as strong electron-withdrawing groups. This property can be exploited to create a "push-pull" system within a larger dye molecule, where the fluorinated benzothiazole acts as an electron acceptor. By pairing this unit with various electron-donating groups, it is theoretically possible to develop a series of dyes with precisely controlled spectral properties. The principle of using benzothiazoles in "click-on" fluorogenic dyes, which become fluorescent after a specific chemical reaction, further highlights the versatility of this chemical scaffold in creating advanced optical materials. nih.gov While direct application data for this compound is not available, its structure is well-suited for the development of such sophisticated chromophores.

Polymer Chemistry Applications

Thiazoles, including the parent compound 2-mercaptobenzothiazole (B37678) (MBT), are classified as medium-fast primary accelerators. akrochem.comlusida.com They provide a good balance of processing safety and cure rate. The introduction of fluorine atoms to the benzothiazole ring would be expected to alter the electronic character of the accelerator, potentially modifying its reactivity, scorch time (the premature curing of rubber), and interaction with other additives. While specific studies on this compound as an accelerator are not prominent, the fundamental chemistry of the thiol group suggests it would participate in the vulcanization process. Fluorination could also enhance the thermal stability of the accelerator and the aging properties of the final rubber product.

Beyond vulcanization, MBT and its derivatives are used as polymer additives, such as stabilizers that protect polyether polymers from degradation by air and ozone. nih.gov The enhanced stability often conferred by fluorination could make this compound a superior additive for specialty polymers requiring high resistance to thermal or oxidative degradation.

| Accelerator Class | Examples | Relative Curing Speed | Key Characteristics |

|---|---|---|---|

| Thiazoles | 2-Mercaptobenzothiazole (MBT), Benzothiazyl disulfide (MBTS) | Moderate to Fast | Widely used primary accelerators; good processing safety and broad vulcanization plateau. akrochem.comalfa-chemistry.com |

| Sulfenamides | N-Cyclohexyl-2-benzothiazolesulfenamide (CBS) | Fast (Delayed Action) | Excellent scorch safety, making them popular primary accelerators. alfa-chemistry.com |

| Thiurams | Tetramethylthiuram disulfide (TMTD) | Very Fast | Often used as secondary accelerators or sulfur donors. specialchem.com |

| Dithiocarbamates | Zinc dimethyldithiocarbamate (B2753861) (ZDMC) | Ultra Fast | Used for rapid, low-temperature curing; very little scorch safety. lusida.com |

Corrosion Inhibition Studies

Benzothiazole derivatives are well-established as effective corrosion inhibitors for various metals and alloys, including copper, steel, and aluminum. researchgate.netresearchgate.netnih.gov The parent compound, 2-mercaptobenzothiazole, functions by adsorbing onto the metal surface, forming a protective film that acts as a barrier to corrosive agents. nih.gov

The inhibition mechanism involves the interaction between the lone pair electrons of the nitrogen and sulfur heteroatoms, as well as the π-electrons of the aromatic ring, with the vacant d-orbitals of the metal. researchgate.netresearchgate.net This leads to the formation of a stable, coordinated layer that passivates the surface.

The presence of fluorine atoms on the benzothiazole ring in this compound is anticipated to enhance its corrosion inhibition properties. Fluorine's high electronegativity alters the electron distribution in the molecule, which can strengthen its adsorption onto the metal surface. nih.gov Furthermore, the inclusion of fluorine often increases the hydrophobicity of a molecule, which could improve the barrier properties of the protective film by repelling water. Studies on related fluorinated benzothiazoles have shown that fluorine substitution can lead to potent biological and chemical activities, suggesting that fluorination is a viable strategy for designing next-generation, high-efficiency corrosion inhibitors. nih.gov

| Inhibitor Compound Class | General Mechanism of Action | Metals Protected | Potential Influence of Fluorination |

|---|---|---|---|

| Benzothiazoles | Adsorption on metal surface via N, S heteroatoms and π-electrons, forming a protective film. researchgate.netnih.gov | Copper, Steel, Aluminum, and their alloys. researchgate.netnih.gov | Alters electron density, potentially enhancing adsorption and bond strength to the metal surface. nih.gov |

| Benzotriazoles | Forms a stable, polymeric complex with metal ions (e.g., Cu-BTA) on the surface. st-andrews.ac.uk | Primarily Copper. st-andrews.ac.uk | Increases hydrophobicity, improving the barrier against aqueous corrosion. |

| Thiadiazoles | Adsorption facilitated by multiple heteroatoms (N, S) and conjugated bonds. mdpi.com | Mild Steel. mdpi.com | Enhances metabolic stability and lipophilicity, which can improve inhibitor performance and longevity. researchgate.net |

Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Methodologies for Difluorobenzothiazole-2-thiols

While the synthesis of benzothiazole-2-thiols is well-established, the introduction of specific fluorine substituents necessitates the development of more refined and efficient methodologies. Current strategies often rely on the cyclization of the corresponding 2-aminothiophenols. mdpi.com For 6,7-Difluoro-1,3-benzothiazole-2-thiol, this would require a difluorinated precursor. Future synthetic research is expected to focus on several key areas:

Catalyst-Free and Eco-Friendly Conditions: There is a growing trend toward developing synthetic protocols that operate under metal-free or catalyst-free conditions and utilize environmentally benign solvents like water. mdpi.com One such approach involves the cyclization of 2-aminobenzothiazoles with tetramethylthiuram disulfide in an aqueous medium, which could be adapted for difluorinated analogues. mdpi.com

One-Pot Tandem Reactions: To improve efficiency and yield, researchers are exploring one-pot synthesis methods. Copper(I)-catalyzed tandem reactions for creating 2-arylthiobenzothiazoles in water represent a promising direction that could be modified for fluorinated substrates. mdpi.com

Visible-Light-Powered Synthesis: Photoredox catalysis offers a mild and efficient pathway for synthesizing benzothiazole (B30560) motifs, often eliminating the need for metals and additives. mdpi.com Applying this technology to the synthesis of difluorobenzothiazole-2-thiols could provide a significant advancement.

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate the synthesis of various heterocyclic compounds, including thiazolidin-4-one derivatives from benzothiazole precursors. uokerbala.edu.iq This technique could drastically reduce reaction times for producing this compound.

Advanced Computational Design and Predictive Modeling

Computational chemistry is an indispensable tool for accelerating the discovery and optimization of novel compounds. For this compound, predictive modeling will be crucial for understanding its properties and guiding experimental work.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies are instrumental in correlating the structural features of benzothiazole derivatives with their biological activities, such as anticancer effects. researchgate.net Future models will incorporate the specific electronic influence of the 6,7-difluoro substitution to predict the efficacy of new derivatives.

Molecular Docking: Docking simulations are used to predict the binding interactions between benzothiazole derivatives and biological targets, such as the STAT3 signaling pathway or the quorum-sensing LasR system in bacteria. nih.govnih.gov These models can elucidate how the fluorine atoms might enhance binding affinity and specificity.

Density Functional Theory (DFT): DFT calculations are employed to determine the electronic structure, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and to predict spectroscopic properties. mdpi.com This information is vital for designing molecules for applications in materials science and optoelectronics.

Table 1: Computational Methods in Benzothiazole Research

| Computational Method | Application Area | Predicted Properties | Reference |

|---|---|---|---|

| QSAR | Drug Discovery | Anticancer cytotoxicity, biological activity | researchgate.net |

| Molecular Docking | Drug Design, Mechanistic Studies | Binding modes, protein-ligand interactions, binding energy | nih.govnih.gov |

| DFT | Materials Science, Molecular Properties | HOMO/LUMO energies, vibrational spectra, electronic structure | mdpi.com |

Exploration of New Application Domains in Chemical Sciences

The versatile benzothiazole-2-thiol scaffold, particularly with fluorine functionalization, opens doors to numerous application domains beyond its traditional uses.

Organic Optoelectronics: Fluorinated benzothiadiazoles, a related class of compounds, have been successfully used in developing organic optoelectronic materials. mdpi.com The specific electronic properties of this compound could be harnessed to create novel fluorophores and semiconductors for use in devices like organic light-emitting diodes (OLEDs).

Advanced Polymer Chemistry: Benzothiazole derivatives can serve as functional monomers in polymer synthesis. mdpi.com For instance, they have been used to create polymers with high refractive indices for applications in optical materials like intraocular lenses. mdpi.com The difluoro- derivative could be explored as a monomer for creating specialty polymers with unique thermal and optical properties.

Antimicrobial Agents: Benzothiazole derivatives have shown promise as inhibitors of bacterial quorum sensing, which is a mechanism for regulating virulence. nih.gov The electron-withdrawing nature of the fluorine atoms could enhance the potency of such inhibitors against pathogenic bacteria like Pseudomonas aeruginosa.

Corrosion Inhibition: 2-Mercaptobenzothiazole (B37678) is a well-known corrosion inhibitor. mdpi.com The difluoro- derivative could offer enhanced performance in smart coatings and self-healing materials due to modified adsorption properties on metal surfaces.

Table 2: Potential Application Domains for this compound

| Application Domain | Role of the Benzothiazole Scaffold | Potential Advantage of 6,7-Difluoro Substitution |

|---|---|---|

| Anticancer Agents | Core structure for STAT3 inhibitors, apoptosis inducers | Enhanced binding affinity, altered metabolic stability |

| Materials Science | Functional monomers for high refractive index polymers | Improved thermal stability, modified optical properties |

| Organic Electronics | Building block for fluorescent materials | Tunable electronic properties, enhanced photostability |

Rational Design of Derivatives with Tailored Properties

The principles of rational design are central to unlocking the full potential of the this compound core. By systematically modifying the structure, derivatives with precisely tailored properties can be achieved.

A primary strategy involves the incorporation of various heterocyclic rings (such as pyridine, pyrimidine, or thiazole) into the benzothiazole-2-thiol structure. nih.gov This approach has been shown to yield compounds with potent and broad-spectrum anticancer activities. nih.govmdpi.com For example, linking a pyridinyl-2-amine to the scaffold has produced derivatives with nanomolar inhibitory concentrations against certain cancer cell lines. nih.gov

The rational design process would leverage the computational models described in section 8.2 to predict how different substituents at the thiol position would affect the molecule's interaction with specific biological targets. The strong electronegativity and ability of the fluorine atoms to form hydrogen bonds can be strategically exploited to enhance target binding and improve pharmacokinetic properties. This approach has been successfully used to develop potent STAT3 inhibitors from a benzothiazole-based hit compound. nih.gov

Multidisciplinary Research at the Interface of Chemistry, Materials Science, and Biological Sciences

The future of research on this compound lies in a multidisciplinary approach that integrates expertise from chemistry, materials science, and biology.

Chemistry and Biology: Synthetic chemists will design and create novel derivatives, which will then be evaluated by biologists for their efficacy as anticancer nih.gov, anti-inflammatory nih.gov, or antimicrobial agents. nih.gov This collaborative cycle of design, synthesis, and testing is essential for developing new therapeutic agents.

Chemistry and Materials Science: The development of advanced materials, such as redox-responsive functional polymers for biomedical applications or smart coatings for corrosion protection, requires a close collaboration between polymer chemists and materials scientists. mdpi.com The unique properties of the difluoro-benzothiazole core make it an attractive candidate for these next-generation materials.

Biology and Materials Science: The intersection of these fields is critical for applications like drug delivery systems and biocompatible coatings. Benzothiazole derivatives could be incorporated into nanomaterials or polymers to create interfaces for a range of biomedical applications, leveraging both their material properties and biological activity. mdpi.com

This integrated research effort will be crucial for translating the fundamental chemical properties of this compound into practical applications across medicine and technology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.